8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile: is an organic compound with the molecular formula C({12})H({17})NO(_{2}) This compound features a unique spirocyclic structure, which includes a cyclopropyl group and a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a cyclopropyl ketone under acidic or basic conditions.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor, such as cyanogen bromide, in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other functional groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) with a palladium catalyst are often used.
Substitution: Reagents like sodium cyanide (NaCN) or cyanogen bromide (BrCN) in the presence of a base are typical.
Major Products
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
Chemistry
In chemistry, 8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The nitrile group is a common pharmacophore, and modifications of this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure imparts desirable properties to these materials, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or participate in nucleophilic addition reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane-8-carbonitrile: Similar structure but without the cyclopropyl group.
Cyclopropylmethylamine: Contains a cyclopropyl group and an amine, but lacks the spirocyclic structure.
Spiro[4.5]decane-8-carbonitrile: Similar spirocyclic structure but without the dioxaspiro ring.
Uniqueness
8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is unique due to the combination of its spirocyclic structure, cyclopropyl group, and nitrile functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
8-cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-9-11(10-1-2-10)3-5-12(6-4-11)14-7-8-15-12/h10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVLYZBFUPCQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCC3(CC2)OCCO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.